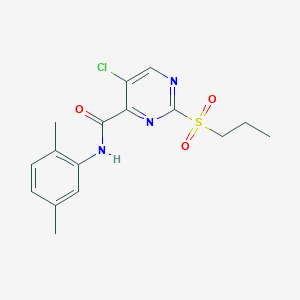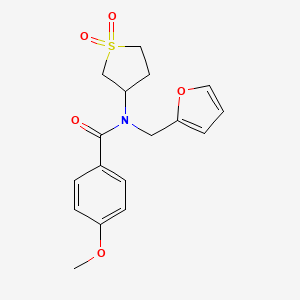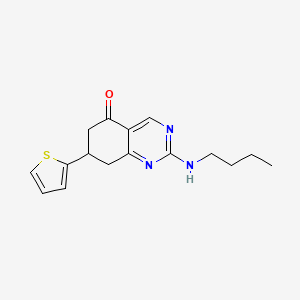
1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as thalidomide, is a pharmaceutical drug that was initially introduced as a sedative in the late 1950s. However, it was later discovered to have teratogenic effects, causing severe birth defects in infants born to mothers who had taken the drug during pregnancy. Despite this, thalidomide has found new uses in the treatment of various medical conditions, including cancer, leprosy, and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Thalidomide has been used in various scientific research applications, including the treatment of cancer, leprosy, and autoimmune diseases. It has been shown to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties. Thalidomide has also been used in preclinical studies to investigate its potential as a treatment for other medical conditions, such as Alzheimer's disease and multiple sclerosis.
Wirkmechanismus
The exact mechanism of action of 1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione is not fully understood. However, it is known to have multiple targets in the body, including cytokines, angiogenic factors, and immune cells. Thalidomide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to stimulate the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Thalidomide also inhibits the formation of new blood vessels, which is important in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Thalidomide has various biochemical and physiological effects on the body. It has been shown to reduce inflammation, inhibit angiogenesis, and modulate the immune system. Thalidomide has also been shown to have sedative and hypnotic effects, which were the initial reasons for its use as a sedative.
Vorteile Und Einschränkungen Für Laborexperimente
Thalidomide has several advantages for use in lab experiments. It has a well-established synthesis method, and its mechanism of action has been extensively studied. Thalidomide is also relatively inexpensive and widely available. However, 1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione has limitations in lab experiments, including its teratogenic effects, which limit its use in studies involving pregnant animals. Thalidomide also has a narrow therapeutic window, which can make it difficult to determine the appropriate dosage for experiments.
Zukünftige Richtungen
There are several future directions for research on 1-isopropyl-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of research is the development of new this compound analogs with improved efficacy and safety profiles. Another area of research is the investigation of this compound's potential as a treatment for other medical conditions, such as Alzheimer's disease and multiple sclerosis. Additionally, research is needed to better understand this compound's mechanism of action and to identify new targets for this compound-based therapies.
Conclusion:
In conclusion, this compound has had a controversial history, but it has found new uses in the treatment of various medical conditions. Thalidomide has a well-established synthesis method, and its mechanism of action has been extensively studied. Thalidomide has advantages for use in lab experiments, but it also has limitations, including its teratogenic effects and narrow therapeutic window. There are several future directions for research on this compound, including the development of new this compound analogs and the investigation of this compound's potential as a treatment for other medical conditions.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-1-propan-2-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)13-10(14)7-9(11(13)15)12-3-5-16-6-4-12/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCRGCVGMFILOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4398027.png)
![{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4398029.png)
![1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine](/img/structure/B4398034.png)
![N-{3-[(3-propoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B4398039.png)
![ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4398040.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398049.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4398065.png)


![8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4398104.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4398105.png)

